![molecular formula C23H19FN2O2S B2891789 1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine CAS No. 900010-54-0](/img/structure/B2891789.png)
1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
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Overview
Description
The compound “1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure containing nitrogen . Compounds with similar structures are known to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and the overall structure of the molecule. For example, the pyrrolo[1,2-a]pyrazine core might undergo reactions typical of heterocyclic compounds .Scientific Research Applications
Anticonvulsant Activity
Research has indicated the potential use of related pyrazoline derivatives in anticonvulsant applications. For example, a study synthesized new 2-pyrazoline derivatives and evaluated their anticonvulsant activity using tests like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. These compounds demonstrated significant activity in both tests, suggesting their potential as anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013).
Antibacterial Properties
Several studies have synthesized pyrazoline derivatives and assessed their antibacterial properties. For instance, certain pyrazoline compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, which might position them as potential candidates for antibacterial drug development (Rani & Mohamad, 2014).
Potential for Chemical Sensing
Compounds containing pyrazoline structures have been explored for their potential in chemical sensing. Research has focused on designing materials that can detect specific ions or molecules, indicating applications in environmental monitoring and diagnostics. For instance, pyrene-based fluorescent probes have been developed for the selective detection of ions (Khan, Ramu, & Pitchumani, 2018).
Antiviral Activities
Research into pyrazoline derivatives has also indicated potential antiviral activities. Specific compounds have demonstrated promising activity against viruses like H5N1, suggesting potential use in antiviral drug development (Flefel, Tantawy, Abdel-Mageid, Amr, & Nadeem, 2014).
Optical and Electronic Applications
Novel heterocyclic compounds related to pyrazolines have shown potential in optoelectronics, with specific materials exhibiting properties suitable for applications in devices like light-emitting diodes (LEDs) and sensors (Ramkumar & Kannan, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c24-21-9-4-3-8-20(21)23-22-10-5-13-25(22)14-15-26(23)29(27,28)19-12-11-17-6-1-2-7-18(17)16-19/h1-13,16,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWFVKDQKXJANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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